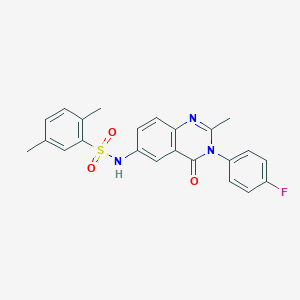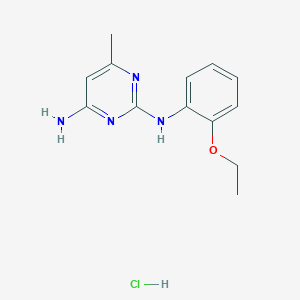![molecular formula C18H26N4O4S B2459551 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034532-73-3](/img/structure/B2459551.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Achieved through alkylation reactions.
Utilizes reagents like ethyl halides under anhydrous conditions.
Sulfonylation of Piperidine:
Piperidine undergoes sulfonylation with methylsulfonyl chloride.
Typically performed in the presence of a base like triethylamine.
Coupling Reactions:
Final coupling of intermediates to form the desired carboxamide compound.
Utilizes reagents such as coupling agents (e.g., EDCI, HOBt).
Industrial Production Methods:
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Key considerations include:
Scalability of Reactions:
Use of continuous flow reactors.
Optimization of reaction parameters.
Purification Techniques:
Chromatography.
Crystallization methods.
Environmental and Safety Considerations:
Waste management.
Safe handling of reagents and solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[2,3-c]pyridine Core:
Starting from a suitable pyridine derivative.
Involves cyclization reactions under controlled conditions.
Specific reagents such as strong acids or bases may be required.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions may target the carbonyl group, leading to alcohol derivatives.
Substitution:
The piperidine and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acid chlorides, under conditions like reflux or microwave-assisted synthesis.
Major Products:
Oxidation products: Sulfone or sulfoxide derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Varied depending on the nucleophiles used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Utilized in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in organic transformations.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and receptors.
Cellular Research: Used in cell culture studies to probe biological pathways.
Medicine:
Pharmacological Investigations: Studied for potential therapeutic applications.
Drug Development: As a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Incorporated into polymers or materials with specific properties.
Analytical Chemistry: Utilized in various analytical techniques.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs:
Piperidine derivatives:
N-(1-methylsulfonyl)piperidine.
N-(1-ethylpiperidine)-4-carboxamide.
Pyrrolopyridine derivatives:
N-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Uniqueness:
Its combination of piperidine and pyrrolopyridine moieties imparts unique properties.
Enhanced binding affinity to specific molecular targets.
Potential for diverse reactivity and applications in synthetic chemistry.
Conclusion
This compound is a versatile and complex compound with a wide range of applications in science and industry. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a valuable molecule for research and development. Its unique structure and properties set it apart from similar compounds, highlighting its potential in future scientific discoveries.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-20-9-4-14-5-10-21(18(24)16(14)20)13-8-19-17(23)15-6-11-22(12-7-15)27(2,25)26/h4-5,9-10,15H,3,6-8,11-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQSRJGHVOFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2459474.png)

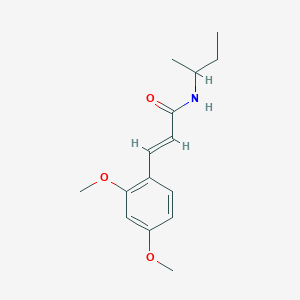
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2459478.png)
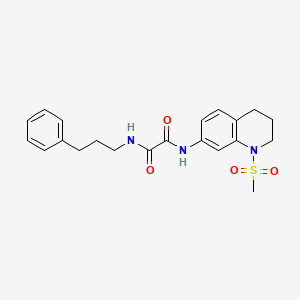
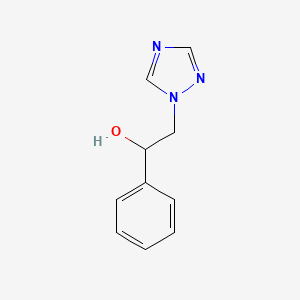
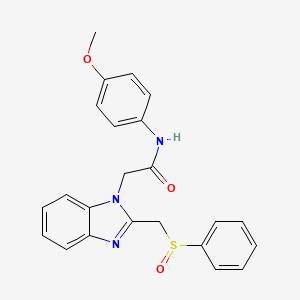
![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)
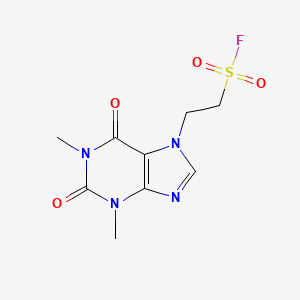
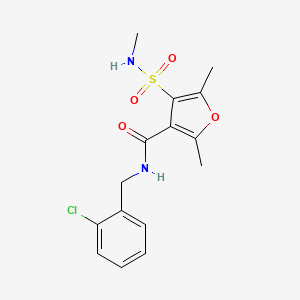
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)
